Chloroacetoxyquinoline
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry Research
The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by F. F. Runge. numberanalytics.comiipseries.orgwikipedia.org Initially named "leukol," its structure as a fused system of a benzene (B151609) and a pyridine (B92270) ring was later confirmed. mdpi.com The name "quinoline" itself is derived from quinine, a naturally occurring and historically significant antimalarial alkaloid, highlighting the early connection between quinoline compounds and medicinal applications. numberanalytics.com
The late 19th and early 20th centuries saw the development of several named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which are still in use today. iipseries.org These classical methods laid the groundwork for the creation of a vast array of quinoline derivatives. researchgate.net Over the years, research has evolved from basic synthesis and characterization to the exploration of the diverse biological activities of quinoline-based compounds. This has led to the development of numerous drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies. mdpi.comresearchgate.netnih.gov Modern synthetic strategies now include innovative techniques like transition-metal-catalyzed C–H bond activation and photo-induced oxidative cyclization, allowing for more efficient and diverse functionalization of the quinoline scaffold. mdpi.com
Strategic Importance of Chloroacetoxyquinoline within Functionalized Heterocycles
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry, with over 85% of biologically active chemical entities containing a heterocyclic scaffold. mdpi.com The introduction of heteroatoms and various functional groups into these cyclic structures can dramatically alter their physicochemical properties and biological activities. mdpi.com
Functionalized heterocycles like this compound are strategically important as they provide a versatile platform for drug discovery and development. rsc.orgresearchgate.net The quinoline core itself is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. mdpi.com The addition of a chloro- and an acetoxy- group to the quinoline ring, as in this compound, further enhances its potential for specific biological interactions. These functional groups can influence the molecule's lipophilicity, electronic distribution, and ability to form hydrogen bonds, all of which are critical for its activity as a potential therapeutic agent. usm.edu The development of synthetic methodologies that allow for the precise functionalization of such heterocyclic systems is a key focus in modern medicinal chemistry, enabling the exploration of new chemical space and the generation of novel drug candidates. rsc.org
Overview of Current Research Trajectories Pertaining to this compound
Current research on this compound is primarily focused on its potential applications in medicine. Investigations have explored its activity in several key areas:
Antifungal Activity: this compound has been identified as a compound with notable antifungal properties. It has shown inhibitory effects against various fungal species, including those of clinical significance. plos.org
Cancer Research: The compound has been studied for its potential as an anticancer agent. Research in this area often involves screening for cytotoxic effects against various cancer cell lines and investigating the underlying mechanisms of action. cnrs.fr
Neurodegenerative Diseases: There is also interest in the effects of this compound in the context of neurodegenerative disorders. researchgate.net Research in this domain explores its potential to modulate pathways involved in neuronal cell death and survival. mdpi.comnih.govnih.govfrontiersin.org
These research trajectories highlight the diverse biological activities of this compound and underscore its potential as a lead compound for the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)15-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3 |
InChI Key |
JSJOTZXJKCXWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Synthesis and Chemical Properties of Chloroacetoxyquinoline
The synthesis of chloroacetoxyquinoline can be achieved through various organic reactions. One notable method involves the Fries rearrangement of acyloxyquinoline derivatives. The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org In the context of quinolines, the rearrangement of 7-acyloxyquinolin-2-ones can be influenced by temperature to yield different isomers. mdpi.comresearchgate.net Specifically, the synthesis of furoquinoline derivatives can utilize chloroacetoxyquinolines as intermediates. researchgate.net For instance, 7-chloroacetoxy-4-methylquinolin-2-one can undergo a Fries rearrangement followed by intramolecular cyclization. mdpi.com Another synthetic approach involves the reaction of 8-quinolyl chloroacetate (B1199739) with aryl or heterocyclic mercaptans. researchgate.net
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (5-chloroquinolin-8-yl) acetate (B1210297) |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| CAS Number | Not explicitly found for (5-chloroquinolin-8-yl) acetate, but related structures have CAS numbers. |
| Appearance | Solid (predicted) |
| Solubility | Soluble in organic solvents like DMSO. |
Table generated from data available on PubChem. nih.gov
Chemical Reactivity and Transformational Dynamics of Chloroacetoxyquinoline
Investigation of Electrophilic and Nucleophilic Substitution Reactions
The reactivity of chloroacetoxyquinoline is characterized by the distinct functionalities present in its structure: the quinoline (B57606) ring system, the chloro substituent, and the acetoxy group. These features allow it to participate in both nucleophilic and electrophilic substitution reactions.
Nucleophilic Substitution: The primary site for nucleophilic attack is the carbon atom of the chloroacetyl group. This carbon is highly electrophilic due to the inductive effect of the adjacent chlorine atom and the carbonyl group. Consequently, this compound readily undergoes nucleophilic substitution reactions, typically following an SN2 mechanism. organic-chemistry.org In these reactions, a nucleophile displaces the chloride ion. wikipedia.orgkhanacademy.org
A notable example is the reaction of 8-chloroacetoxyquinoline with various aryl or heterocyclic mercaptans. researchgate.net In this process, the sulfur nucleophile attacks the α-carbonyl carbon, leading to the formation of the corresponding 8-quinolyl-α-mercaptoacetate derivatives and displacing the chloride leaving group. researchgate.net Similarly, the reaction of this compound with the secondary amine morpholine (B109124) has been studied, which also proceeds via nucleophilic substitution to yield a new carbon-nitrogen bond. researchgate.net The general scheme for such reactions involves the attack of a nucleophile (Nu:), the formation of a transient transition state, and the subsequent departure of the chloride leaving group. organic-chemistry.orgksu.edu.sa
Electrophilic Aromatic Substitution: The quinoline ring itself is an aromatic system and can undergo electrophilic aromatic substitution (EAS). hu.edu.jo The rate and regioselectivity of these reactions are governed by the electronic properties of the existing substituents—the chloro and the acetoxy groups. unacademy.com Electrophilic substitution reactions on aromatic rings proceed via a three-step mechanism: the generation of a strong electrophile, the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), and the subsequent deprotonation to restore aromaticity. unacademy.comlkouniv.ac.in
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. savemyexams.com For instance, the nitration of benzene (B151609) requires a nitrating mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). savemyexams.comlumenlearning.com While specific studies on the electrophilic substitution of this compound are not extensively detailed, the directing effects of the substituents can be predicted. The acetoxy group is an ortho-, para-directing deactivator, while the chloro group is also an ortho-, para-directing deactivator. The outcome of an electrophilic attack would depend on the interplay of these directing effects and the specific reaction conditions.
Pericyclic Reactions and Rearrangements Involving the this compound Moiety
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving the continuous reorganization of π and σ bonds. numberanalytics.com These reactions, which include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, are characterized by their high stereospecificity and are typically initiated by heat or light. stereoelectronics.org
Electrocyclic Reactions: These are intramolecular processes involving the ring-closure of a conjugated polyene or the ring-opening of a cycloalkene. stereoelectronics.orguomustansiriyah.edu.iq
Cycloaddition Reactions: These reactions involve two or more molecules with π-systems that combine to form a new ring. numberanalytics.comuomustansiriyah.edu.iq The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. numberanalytics.com
Sigmatropic Rearrangements: In these reactions, a σ-bond migrates across a π-system to a new position. stereoelectronics.org
While the quinoline nucleus contains a π-system that could potentially participate in such transformations, for example as a dienophile component in a cycloaddition reaction, specific examples of pericyclic reactions or major rearrangements directly involving the this compound moiety are not widely documented in the scientific literature. The stability of the aromatic quinoline system makes it less likely to undergo reactions that would disrupt its aromaticity, such as electrocyclizations or certain cycloadditions, without significant energetic input or specific substrate design. pitt.edu
Oxidation-Reduction Chemistry of this compound
The quinoline core, particularly when substituted with oxygen-containing functional groups, can exhibit significant redox activity. This compound has been identified as a redox-active compound, playing a role in processes involving oxidative or electrophilic stress. nih.gov The redox potential of a molecule quantifies its ability to accept or donate electrons and is a key parameter in its oxidation-reduction chemistry. palmsens.comiupac.org For quinone-type molecules, redox potentials are influenced by substituents and the surrounding environment, such as hydrogen bonding. nih.govrsc.org
One of the key mechanistic actions of this compound is its ability to act as a planar chelator of zinc ions (Zn²⁺). nih.gov This interaction is relevant to its biological activity, particularly in the activation of the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.gov It is proposed that under conditions of oxidative or electrophilic stress, compounds like this compound can lead to the modification of reactive cysteine residues within the Keap1 protein. nih.gov This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and activation of Nrf2. nih.gov Furthermore, related hydroxyquinolines like clioquinol (B1669181) have been shown to inhibit iron-dependent JmjC-histone demethylases, further highlighting the role of this structural class in redox-regulated biological pathways. researchgate.net The compound has also been noted in studies for its potential to decrease the production of reactive oxygen species (ROS). google.com
Table 1: Summary of Redox-Related Activities of this compound
| Activity | Proposed Mechanism | Reference |
|---|---|---|
| Nrf2 Activation | Modification of reactive cysteine thiols in the Keap1 protein, potentially facilitated by its redox properties and Zn²⁺ chelation. | nih.gov |
| ROS Reduction | Implicated in methods to decrease the production of reactive oxygen species. | google.com |
| Enzyme Inhibition | Related hydroxyquinolines inhibit iron-dependent enzymes, suggesting a role in modulating redox-sensitive metalloenzymes. | researchgate.net |
Transition Metal-Mediated Transformations of this compound
The chloro-substituted quinoline framework of this compound makes it a potential substrate for various transition metal-mediated cross-coupling reactions. Such reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the aromatic ring can serve as a "handle" for reactions catalyzed by metals like palladium, copper, or iron.
Although specific examples detailing the use of this compound in these reactions are limited, the reactivity of the closely related chloroquinolines is well-established. Heteroaromatic chlorides are known to participate in a range of coupling reactions, including:
Suzuki Coupling: Reaction with a boronic acid or ester, catalyzed by palladium, to form a new C-C bond.
Heck Coupling: Reaction with an alkene, catalyzed by palladium, to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine, catalyzed by palladium, to form a new C-N bond.
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to form a new C-C bond.
Iron-catalyzed cross-coupling reactions of other heteroaromatic electrophiles, such as tosylates, with Grignard reagents have also been reported, suggesting that alternative, more earth-abundant metals could potentially be used to functionalize the this compound scaffold. organic-chemistry.org Similarly, copper-catalyzed reactions are widely used for the transformation of N-heterocycles. organic-chemistry.org These established methodologies suggest that this compound could be readily functionalized at the chloro position to generate a diverse library of new derivatives.
Kinetic and Mechanistic Studies of this compound Reactions
Understanding the kinetics and mechanisms of chemical reactions provides insight into reaction rates, pathways, and the influence of various parameters. mt.comresearchgate.net Mechanistic studies on this compound have focused on explaining its observed reactivity in both synthetic and biological contexts.
The nucleophilic substitution reactions of this compound, such as its reaction with mercaptans, are believed to proceed through a bimolecular (SN2) mechanism. organic-chemistry.orgresearchgate.net In this proposed pathway, the rate of the reaction would be dependent on the concentration of both this compound and the nucleophile. The reaction involves a single transition state where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. organic-chemistry.org
In a biological context, the mechanism of Nrf2 activation by this compound has been investigated. nih.gov The proposed mechanism involves the chemical modification of key cysteine thiol groups in the Keap1 protein, which acts as a sensor for oxidative and electrophilic stress. nih.gov This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation and thus increasing Nrf2's stability and transcriptional activity. nih.gov While this provides a mechanistic framework, detailed kinetic studies, including the determination of rate constants and activation energies for these specific processes, are not extensively available in the literature. mpg.debmglabtech.com
Table 2: Proposed Mechanistic Steps for this compound Reactions
| Reaction Type | Proposed Mechanism | Key Steps | Reference |
|---|
This compound as a Versatile Reagent in Organic Synthesis
This compound serves as a valuable building block in organic synthesis, primarily by leveraging the reactivity of its chloroacetyl group. It provides a convenient way to introduce the 8-oxyquinoline scaffold, which is a privileged structure in medicinal chemistry, onto other molecules.
A prime example of its utility is in the synthesis of various thioacetate (B1230152) derivatives. researchgate.net By reacting 8-chloroacetoxyquinoline with aryl or heterocyclic mercaptans, a range of 8-quinolyl-α-mercaptoacetate compounds can be prepared. researchgate.net These products can be further transformed; for instance, the sulfide (B99878) linkage can be oxidized to the corresponding sulfones, creating a new class of compounds with different electronic and steric properties. researchgate.net This two-step process demonstrates how this compound can be used to construct more complex molecules containing the quinoline moiety. The chloroacetyl group acts as an effective electrophilic handle, enabling the facile formation of new bonds with a variety of nucleophiles.
Table 3: Synthetic Applications of this compound
| Reactant | Product Class | Transformation | Reference |
|---|---|---|---|
| Aryl/Heterocyclic Mercaptans | 8-Quinolyl-α-mercaptoacetates | Nucleophilic substitution of chloride by a thiol. | researchgate.net |
| Morpholine | N-Substituted Glycinamides | Nucleophilic substitution of chloride by a secondary amine. | researchgate.net |
Advanced Spectroscopic and Analytical Characterization in Chloroacetoxyquinoline Research
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Structural Insights
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes such as stretching and bending. researchgate.netlabmanager.com For chloroacetoxyquinoline, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts. Key vibrational frequencies can be assigned to specific functional groups, aiding in structural confirmation. For instance, the spectrum would show characteristic peaks for the C=O stretching of the ester group, C-O stretching, C-Cl stretching, and various vibrations associated with the quinoline (B57606) ring system. arkat-usa.org In related quinoline derivatives, C=O stretching bands are typically observed in the range of 1667-1696 cm⁻¹, while C-N stretching of the quinoline ring appears around 1335-1341 cm⁻¹. arkat-usa.org
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. thermofisher.comcovalentmetrology.com It provides information on vibrational modes that are often weak or absent in the IR spectrum, particularly for non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman spectroscopy, therefore, offers a more complete picture of the vibrational landscape of the molecule. spectroscopyonline.com For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic quinoline backbone and the C-Cl bond.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Quinoline Ring | C=N Stretching | ~1580 | FT-IR, Raman |
| C-N Stretching | ~1340 | FT-IR, Raman | |
| Aromatic C-H Stretching | >3000 | FT-IR, Raman | |
| Ring Vibrations | 1400-1600 | FT-IR, Raman | |
| Chloroacetoxy Group | C=O Stretching (Ester) | ~1750 | FT-IR |
| C-O Stretching | ~1200-1300 | FT-IR | |
| C-Cl Stretching | ~700-800 | FT-IR, Raman |
Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of organic compounds in solution. msu.edu It provides information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the protons on the quinoline ring would provide information about the substitution pattern, while the protons of the chloroacetoxy group would appear in a distinct region of the spectrum. In similar quinoline derivatives, aromatic protons typically resonate between 7.0 and 9.5 ppm, while protons of alkyl groups attached to the ring system appear at different chemical shifts depending on their proximity to electronegative atoms. mdpi.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. For this compound, one would expect to observe signals for the carbons of the quinoline ring and the chloroacetoxy group, including the carbonyl carbon of the ester, which typically appears significantly downfield (e.g., ~160-190 ppm in related structures). mdpi.comsemanticscholar.org
While one-dimensional (1D) NMR provides essential data, complex structures often require multidimensional NMR experiments for unambiguous signal assignment. researchgate.netusask.ca These techniques correlate signals within the same spectrum or between different nuclei, revealing detailed connectivity.
COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would be crucial for tracing the proton-proton connectivities around the quinoline ring, helping to assign the specific positions of the aromatic protons. usask.ca
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate the chemical shifts of protons directly attached to carbon atoms. semanticscholar.orgusask.ca This allows for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. usask.ca It provides crucial information about the three-dimensional structure and conformation of the molecule in solution.
Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing materials in the solid phase, including crystalline and amorphous forms. illinois.eduwarwick.ac.uk Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. illinois.edu Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain high-resolution spectra from solid samples. spbu.runih.gov
For this compound, ssNMR can be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of a compound will often give distinct ssNMR spectra due to differences in their crystal packing and molecular conformation.
Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) domains within a sample and provide insights into the local structure of the amorphous phase.
Probe Local Structure: ssNMR is sensitive to the local environment of each nucleus, providing information on bond lengths, torsion angles, and intermolecular interactions that are not accessible in solution. warwick.ac.uk
Multidimensional NMR Techniques
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. uni-rostock.delabmanager.com This capability allows for the determination of the elemental formula of a compound from its exact mass. uni-rostock.de
For this compound (C₁₁H₈ClNO₂), the theoretical monoisotopic mass is 221.0243562 Da. nih.gov HRMS analysis would be used to experimentally verify this mass with a high degree of confidence (typically within a few parts per million, ppm), thus confirming the molecular formula. hilarispublisher.com
Beyond simple formula confirmation, HRMS is a powerful tool for:
Reaction Monitoring: In the synthesis of this compound, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the progress of the reaction, identify the formation of the desired product, and detect any intermediates or by-products. hilarispublisher.com
Product Identification: The high resolving power of HRMS can separate ions with the same nominal mass but different elemental compositions, which is crucial for the unambiguous identification of compounds in complex mixtures. uni-rostock.denih.gov
Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. This pattern provides structural information that can be used to confirm the identity of this compound and to elucidate the structure of unknown impurities or metabolites. nih.gov
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of molecules, which are dictated by their electronic structure. researchgate.net
UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to an excited state. researchgate.netdtic.mil The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the quinoline chromophore. The positions (λmax) and intensities of the absorption bands provide information about the conjugated π-electron system. In related quinoline derivatives, characteristic absorption bands are often observed. arkat-usa.orgresearchgate.net This technique is also widely used for the quantitative determination of compound concentration using the Beer-Lambert law. researchgate.net
Fluorescence Spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. biocompare.comdrawellanalytical.com Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to fluoresce, it must have a suitable electronic structure that allows for efficient radiative decay. The fluorescence spectrum (emission wavelength and intensity) and quantum yield are key parameters that characterize a fluorescent molecule. dtic.mil By measuring both the excitation and emission spectra, one can gain detailed insights into the electronic transitions and the excited-state properties of this compound. biocompare.comnih.gov
Table 2: Illustrative Photophysical Data for Quinoline Derivatives
| Compound Type | λmax (Absorption) (nm) | λmax (Emission) (nm) | Reference |
|---|---|---|---|
| Enrofloxacin-like | 270, 310 | 440 | nih.gov |
| Ofloxacin-like | 290, 325 | 505 | nih.gov |
This table shows representative data for related fluoroquinolone structures to illustrate the type of information obtained. Specific data for this compound would require experimental measurement.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the material. purdue.edu The resulting diffraction pattern is used to calculate a three-dimensional map of the electron density within the crystal, from which the positions of the individual atoms can be determined with high precision. wikipedia.org
For this compound, a successful single-crystal X-ray diffraction analysis would provide:
Unambiguous Molecular Structure: It would confirm the connectivity of all atoms and provide precise measurements of bond lengths, bond angles, and torsion angles.
Absolute Stereochemistry: If the molecule were chiral, X-ray crystallography could be used to determine its absolute configuration.
Conformation: The analysis reveals the preferred conformation of the molecule in the crystalline state.
Crystal Packing: It provides detailed information on how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. This information is crucial for understanding the physical properties of the solid material. wikipedia.org
The first and often most challenging step in this technique is growing a single crystal of sufficient size and quality. Once a suitable crystal is obtained, it is mounted on a diffractometer, and the diffraction data are collected, typically at low temperatures to minimize thermal vibrations. up.pthitgen.com
Application of Hyphenated Analytical Techniques for in situ Studies
The in situ study of chemical and biological processes involving this compound and related compounds is greatly enhanced by the use of hyphenated analytical techniques. These methods, which couple a separation technique with a sensitive detection technology, allow for real-time or near-real-time monitoring of reactions, providing dynamic information on reaction kinetics, intermediate formation, and degradation pathways. nih.govshimadzu.com The direct online combination of separation and spectroscopic detection empowers researchers to analyze complex mixtures without the need for offline sample collection and preparation, which can alter the state of the system. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are particularly powerful for these applications. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the in situ analysis of reactions involving quinoline derivatives in the liquid phase. By directly injecting aliquots of a reaction mixture into the LC-MS system at timed intervals, it is possible to track the consumption of reactants and the formation of products and intermediates. shimadzu.com This method is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize impurities. numberanalytics.com
In the context of this compound research, LC-MS can be employed to monitor its synthesis, such as the esterification of a hydroxyquinoline precursor. Furthermore, it is a critical tool for studying its stability and degradation under various environmental or biological conditions. For instance, in situ monitoring of this compound in a simulated biological fluid can reveal metabolic products, providing insight into its biotransformation pathways. researchgate.net The high sensitivity and selectivity of mass spectrometry enable the identification of transient species that would be missed by conventional offline analysis. shimadzu.com
| Technique | Application for Quinoline Derivatives | Detected Species | Key Findings |
|---|---|---|---|
| Flow Injection LC-MS | Real-time monitoring of derivatization and synthesis reactions. shimadzu.com | Reactants, products, reaction intermediates. shimadzu.com | Allows for accurate tracking of reaction progress at intervals as short as one minute, enabling precise determination of reaction kinetics. shimadzu.com |
| LC-MS/MS | Analysis of biotransformation and metabolism in fungal or bacterial cultures. researchgate.net | Parent compound, hydroxylated metabolites, conjugated products. researchgate.net | Identifies metabolic pathways and detoxification products, revealing how organisms process quinoline-based compounds. researchgate.net |
| LC-Q-TOF-MS | Identification of photocatalytic reaction intermediates. uni-regensburg.de | Parent quinoline ligand, copper complexes, reaction intermediates. uni-regensburg.de | Provides high-resolution mass data to elucidate complex reaction mechanisms and catalyst behavior under irradiation. uni-regensburg.de |
Gas Chromatography-Mass Spectrometry (GC-MS)
For reactions involving volatile or thermally stable quinoline derivatives, GC-MS is a powerful tool for in situ monitoring. hidenanalytical.com This technique is particularly well-suited for analyzing the headspace of a reaction vessel to detect volatile products or for monitoring high-temperature reactions. Online GC-MS can provide continuous qualitative and quantitative data on the evolution of chemical species, which is crucial for controlling processes in real-time. hidenanalytical.com
In studies related to this compound, GC-MS could be applied to investigate its thermal degradation. By heating the compound and analyzing the off-gassed products in real-time, researchers can identify decomposition pathways and determine its thermal stability. For example, studies on the degradation of quinoline in advanced oxidation processes have successfully used GC-MS to identify chlorinated and hydroxylated intermediates, thereby mapping the degradation pathways. mdpi.com This approach provides critical data for understanding the compound's persistence and transformation under thermal stress.
| Technique | Application for Quinoline Derivatives | Detected Species | Key Findings |
|---|---|---|---|
| GC-MS | Monitoring of mechanochemical synthesis reactions. researchgate.net | Starting materials, final polyaryl-substituted quinoline products. researchgate.net | Confirms reaction completion and product purity in solvent-free synthesis, demonstrating high efficiency in short reaction times. researchgate.net |
| GC-MS | Identification of intermediates in electro-Fenton degradation of quinoline. mdpi.com | Quinoline, 2(1H)-quinolinone, 4-chloro-2(1H)-quinolinone, 5,7-dichloro-8-hydroxyquinoline. mdpi.com | Elucidates complex degradation pathways involving oxidation and chlorination, supported by theoretical calculations. mdpi.com |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. nih.govnih.gov This technique is ideal for analyzing minute sample volumes and is particularly effective for the separation of charged species, making it suitable for studying the interaction of quinoline derivatives in complex biological matrices. nih.govresearchgate.net Its high resolving power allows for the separation of structurally similar compounds that may be difficult to resolve by LC. researchgate.net
For this compound, in situ CE-MS studies could be designed to investigate its binding to proteins or other biomolecules. By monitoring changes in the electrophoretic mobility of the compound or the target biomolecule upon interaction, the formation of adducts can be observed in real-time. researchgate.net The optimization of CE-MS methods, including the composition of the running electrolyte and sheath liquid, is critical for achieving high sensitivity, with detection limits often reaching the nanogram-per-gram level. nih.gov This makes CE-MS a valuable tool for kinetic studies of drug-protein interactions at pharmacologically relevant concentrations. researchgate.net
| Technique | Application for Heterocyclic Amines/Derivatives | Detected Species | Key Findings |
|---|---|---|---|
| CE-MS with in-line preconcentration | Analysis of carcinogenic heterocyclic aromatic amines. nih.gov | Various heterocyclic amines. nih.gov | Achieves low detection limits (ng/g range) and high precision, demonstrating its potential for trace analysis in complex samples. nih.gov |
| CE-ES-MS | Analysis of multiple heterocyclic amines. nih.gov | Fourteen different heterocyclic amines. nih.gov | Optimized conditions provide robust separation and identification, showcasing the technique's utility for screening multiple analytes. nih.gov |
| CE-ICP-MS | Kinetic assaying of ruthenium-protein adduct formation. researchgate.net | Metal-protein adducts, free metal species. researchgate.net | Allows for the determination of rate constants for drug-protein interactions, providing key insights into the mechanism of action of metallodrugs. researchgate.net |
Computational and Theoretical Chemistry of Chloroacetoxyquinoline
Quantum Chemical Investigations (DFT, Ab Initio Methods)
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of chloroacetoxyquinoline. uniba.itrsc.org These methods solve the Schrödinger equation (or a simplified form) to provide information about electron distribution and energy levels within the molecule.
Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. nih.gov
A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the distribution of these frontier orbitals would highlight the regions of the molecule most likely to participate in chemical reactions. For instance, the quinoline (B57606) nitrogen and the oxygen atoms of the acetoxy group are expected to be electron-rich, influencing the HOMO, while the LUMO might be distributed over the aromatic quinoline ring.
From these fundamental properties, various reactivity descriptors can be calculated to provide a more quantitative picture of the molecule's chemical behavior. nih.gov These include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The tendency of the molecule to attract electrons. mdpi.com
Chemical Hardness (η): A measure of resistance to change in electron distribution. nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
These descriptors, when calculated for this compound, would provide a comprehensive profile of its electronic characteristics and predictive insights into its reactivity. For example, DFT methods have been successfully used to explore the optimized geometries and electronic properties of related quinoline derivatives. researchgate.netresearchgate.net
Table 1: Calculated Quantum Chemical Properties for a Hypothetical this compound Derivative
| Parameter | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.2 | eV |
| Electronegativity (χ) | 3.85 | eV |
| Chemical Hardness (η) | 2.65 | eV |
| Chemical Softness (S) | 0.377 | eV⁻¹ |
| Dipole Moment (μ) | 3.2 | Debye |
Note: The values in this table are illustrative for a hypothetical this compound derivative and would need to be calculated specifically for the compound of interest using appropriate quantum chemical methods.
Conformational Landscape and Energetic Profiling
The chloroacetoxy group attached to the quinoline ring can rotate around the C-O single bond, leading to different spatial arrangements or conformations. Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule often dictates its biological activity.
Quantum chemical calculations can be used to perform a systematic search of the conformational space. By rotating the dihedral angle of the ester group and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This allows for the identification of the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. This energetic profiling provides insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature.
Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical methods are invaluable for studying the mechanisms of chemical reactions. mdpi.com For this compound, this could involve investigating its synthesis, degradation pathways, or reactions with other molecules. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states.
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state provide critical information about the feasibility and kinetics of a reaction. For instance, DFT calculations can be used to model the nucleophilic substitution reactions that this compound might undergo, elucidating the step-by-step process of bond breaking and formation. mdpi.com
Molecular Dynamics Simulations for Conformational Space and Solvent Interactions
While quantum chemistry is excellent for static properties, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. stanford.edubonvinlab.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how this compound moves and interacts with its environment, particularly with solvent molecules. epfl.ch
An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformation and dynamics of the this compound molecule. This is crucial for understanding its behavior in a biological context, as biological systems are predominantly aqueous. The simulations can also provide a more exhaustive exploration of the conformational space than static quantum chemical methods, as the thermal energy in the simulation allows the molecule to overcome energy barriers and sample a wider range of conformations. stanford.edu
Ligand-Target Interaction Prediction via Molecular Docking
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govmdpi.com This method is a cornerstone of computer-assisted drug design. nih.gov The process involves placing the ligand in various orientations and conformations within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose. nih.govherbmedpharmacol.com
For this compound, molecular docking could be used to screen for potential biological targets. By docking it against a library of protein structures, researchers can identify proteins with which it is predicted to interact strongly. The results of a docking study can provide a plausible binding mode, highlighting the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for understanding the potential mechanism of action of the compound and for guiding the design of more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. allsubjectjournal.com
To build a QSAR model for this compound and its analogues, one would need a dataset of related compounds with their measured biological activities against a specific target. nih.govmdpi.com For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (like those from quantum chemistry), steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates the descriptors with the biological activity. nih.govfrontiersin.org
A validated QSAR model can be used to:
Predict the activity of new, unsynthesized compounds. allsubjectjournal.com
Provide insights into the molecular features that are important for activity, thus guiding the design of more potent molecules.
Help to elucidate the mechanism of action by correlating specific structural properties with biological response.
For example, a QSAR study on quinoline derivatives might reveal that increased hydrophobicity in a certain region of the molecule or the presence of a hydrogen bond donor at a specific position enhances its activity. This information provides a clear, actionable strategy for medicinal chemists to optimize the lead compound.
Cheminformatics and Data Mining in this compound Studies
Cheminformatics and data mining have been instrumental in identifying the biological activities of this compound through the analysis of large chemical datasets and high-throughput screening (HTS) results. These computational approaches enable the rapid screening of compound libraries to identify molecules with potential therapeutic effects.
This compound has been identified as a hit in multiple screening campaigns, underscoring the power of data-mining approaches in modern drug discovery. For instance, it was identified in a cell-based fascin (B1174746) bioassay, which uses cheminformatics to analyze structure-activity relationships (SAR) from screening data. scispace.comscispace.com In other studies, HTS combined with data analysis identified this compound as an 8-hydroxyquinoline (B1678124) derivative that promotes neovascularization. researchgate.netresearchgate.net These findings showed that it induces the stabilization of hypoxia-inducible factor-1α (HIF-1α) and enhances HIF-1-mediated transcription of vascular endothelial growth factor. researchgate.netresearchgate.net
Furthermore, data from a high-throughput drug screen using a zebrafish model for amyotrophic lateral sclerosis (ALS) listed this compound among the compounds tested. whiterose.ac.uk It was also included in a screen to find FDA-approved drugs that target the oncogenic proteins TBX2 and TBX3. uct.ac.za In the context of metabolic disorders, this compound was evaluated in a high-throughput gene expression assay to identify cytoskeleton modulators. google.com Computational analysis also highlighted it as a planar Zn2+ chelator capable of activating the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov
Table 1: Summary of High-Throughput Screening and Data Mining Findings for this compound
| Screening Campaign/Assay | Finding/Activity | Reference |
|---|---|---|
| Fascin Bioassay | Identified as a bioactive compound through cheminformatics analysis. | scispace.comscispace.com |
| HIF-1α Stabilization Assay | Promotes neovascularization; inhibits HIF-1α prolyl and asparaginyl hydroxylations. | researchgate.netresearchgate.netresearchgate.net |
| Zebrafish ALS Model | Screened for potential therapeutic effects in a neurodegenerative disease model. | whiterose.ac.uk |
| Anti-cancer Screen | Investigated for activity against oncogenic TBX2/TBX3 proteins. | uct.ac.za |
| Cytoskeleton Modulator Screen | Evaluated for effects on gene expression related to the cytoskeleton. | google.com |
Development and Application of Novel Computational Algorithms for Quinoline Systems
The quinoline scaffold is a privileged structure in medicinal chemistry, leading to the continuous development of novel computational algorithms to explore its chemical space and predict the activity of its derivatives. These methods are crucial for designing new compounds and understanding their mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) models are widely applied to quinoline systems. These mathematical models correlate the biological activity of a series of compounds with their physicochemical properties, encoded as molecular descriptors. For example, 2D-QSAR models have been successfully used to assess the structural features required for pyrrolo[3,4-c]quinolines to act as effective caspase-3 inhibitors. ijpsonline.com These models often employ genetic algorithms for variable selection to build robust and predictive linear and non-linear equations. ijpsonline.com
Molecular Docking and Molecular Dynamics (MD) Simulations are fundamental tools for studying quinoline derivatives. Docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations provide insights into the stability and dynamics of the protein-ligand complex over time. researchgate.netosti.gov These methods have been used to study the binding of quinoline analogues to various protein targets, including those involved in SARS-CoV-2. osti.gov The simulations help to elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. ijpsonline.comosti.gov
Advanced Computational Methods , including machine learning and quantum mechanics, are increasingly being applied. Machine learning algorithms can be integrated with computational chemistry to optimize reaction parameters and predict synthetic pathways for quinoline synthesis. mdpi.com On the quantum front, Density Functional Theory (DFT) calculations are used to understand the electronic properties and reactivity of quinoline derivatives. researchgate.netresearchgate.net Novel quantum algorithms are also being developed for identifying protein-ligand docking sites, which could revolutionize drug design by leveraging the power of quantum computing. researchgate.net These advanced methods provide deeper insights into the molecular properties that are essential for the biological activity of quinoline-based compounds. researchgate.netresearchgate.net
While direct applications of these novel algorithms specifically to this compound are not extensively documented in the literature, these powerful computational tools could be readily applied. For instance, MD simulations could clarify the dynamics of its interaction with HIF prolyl hydroxylases or Keap1. Advanced QSAR and machine learning models could be built using data from HTS to predict its activity against a wider range of targets and to design new derivatives with improved potency and selectivity.
Table 2: Computational Algorithms Applied to Quinoline Systems
| Algorithm/Method | Application in Quinoline Research | Potential Application for this compound | Reference |
|---|---|---|---|
| QSAR | Predicting biological activity (e.g., caspase-3 inhibition) based on molecular descriptors. ijpsonline.com | Predict activity against new targets; optimize structure for desired properties. | ijpsonline.com |
| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., COX enzymes, SARS-CoV-2 proteins). researchgate.netosti.gov | Elucidate binding mechanism to HIF prolyl hydroxylase and other identified targets. | researchgate.netosti.gov |
| MD Simulations | Assessing the stability and conformational dynamics of protein-ligand complexes. researchgate.netosti.gov | Study the dynamic behavior and stability of this compound in the active sites of its targets. | researchgate.netosti.gov |
| DFT Calculations | Investigating electronic properties, chemical reactivity, and molecular stability. researchgate.netresearchgate.net | Analyze its electronic structure to understand its chelating properties and reactivity. | researchgate.netresearchgate.net |
| Machine Learning | Optimizing synthetic reactions and predicting synthetic pathways. mdpi.com | Guide the synthesis of novel, more potent analogues. | mdpi.com |
| Quantum Algorithms | Developing new methods for identifying protein-ligand docking sites. researchgate.net | Apply to identify novel binding sites and potential off-targets. | researchgate.net |
Mechanistic Dissection of Biological Activity at the Molecular and Cellular Level
Molecular Target Engagement and Binding Mechanisms
The biological activities of Chloroacetoxyquinoline (CAQ) are attributed to its interactions with a variety of molecular targets, including enzymes and structural proteins. These interactions can modulate critical cellular functions.
This compound has been identified as a modulator of several key enzymes, primarily through mechanisms involving metal ion chelation and inhibition of specific enzymatic domains.
Research has demonstrated that CAQ, along with other 8-hydroxyquinoline (B1678124) derivatives like clioquinol (B1669181) (CQ), broxyquinoline (B1667947) (BQ), and iodoquinol (B464108) (IQ), inhibits the activity of prolyl and asparaginyl hydroxylations of Hypoxia-Inducible Factor-1α (HIF-1α). jst.go.jpnih.gov These enzymes, including prolyl hydroxylase domain proteins (PHDs) and factor inhibiting HIF-1 (FIH-1), are 2-oxoglutarate (2OG)-dependent dioxygenases that require Fe(II) for their catalytic activity. nih.gov By inhibiting these hydroxylases, CAQ prevents the degradation of the HIF-1α subunit, leading to its stabilization and the subsequent enhanced transcription of HIF-1 target genes such as vascular endothelial growth factor (VEGF). nih.govresearchgate.net The inhibitory effect of CAQ on HIF-1α hydroxylase activity can be reversed by the addition of Fe(II), but not Zn(II), highlighting the compound's specific metal-ion-related mechanism of action. nih.gov
Furthermore, CAQ has been identified as a planar Zn²⁺ chelator that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov This pathway is a key regulator of antioxidant defense. The protein Keap1, which contains a zinc atom and negatively regulates Nrf2, is a likely target. In a reporter assay designed to monitor Nrf2 stabilization, this compound produced a 60% activation signal, suggesting it disrupts the Keap1-Nrf2 interaction. nih.gov
Studies on the structurally similar compound clioquinol suggest that this class of compounds may also inhibit Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (JmjC-KDMs). nih.gov This hypothesis is based on the structural similarity between the JmjC domain of these demethylases and the HIF-1α asparaginyl hydroxylase, FIH-1. nih.gov
| Enzyme Target | Model System | Observed Effect | Reference |
|---|---|---|---|
| HIF-1α Prolyl and Asparaginyl Hydroxylases (e.g., PHD, FIH-1) | In vitro assays | Inhibition, leading to HIF-1α stabilization | jst.go.jpnih.gov |
| Keap1 (inferred) | Neh2-luciferase reporter cell line | 60% activation of Nrf2 pathway, likely via Keap1 disruption | nih.gov |
| Fascin (B1174746) | Cell-based bioassay | High activity as a fascin pathway enhancer | scispace.com |
This compound has been shown to interact directly with proteins that are critical for cellular structure and pathological aggregates.
A significant finding is its ability to inhibit the formation of soluble oligomeric amyloid-β (Aβ) species. nih.gov These misfolded protein oligomers are considered a key neurotoxic agent in Alzheimer's disease. In an in vitro screening of a compound library, this compound was identified as an inhibitor of Aβ(1-42) oligomer assembly. nih.gov
| Protein Target | Assay Type | Finding | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Amyloid-β (Aβ) | Single-site biotinylated Aβ(1-42) oligomer assembly assay | Inhibition of oligomer formation | 21 µM | nih.gov |
Additionally, CAQ was identified in a cell-based bioassay as having high activity as an enhancer of the fascin pathway. scispace.com Fascin is an actin-bundling protein crucial for forming dynamic cellular protrusions, and its modulation can impact cell migration and morphology.
Current research provides limited evidence of direct binding or interaction between this compound and nucleic acids like DNA or RNA. The compound's effects on gene expression appear to be mediated indirectly. For instance, the inhibition of JmjC domain-containing histone lysine demethylases by the related compound clioquinol alters histone methylation status. nih.gov This epigenetic modification, in turn, regulates the transcription of target genes without the compound binding directly to the DNA. nih.gov Similarly, the stabilization of the HIF-1α transcription factor leads to changes in the expression of a suite of genes, which is a downstream consequence of enzyme inhibition rather than a direct interaction with nucleic acids. nih.gov
Interaction with Structural Proteins
Intracellular Signaling Pathway Perturbations in Model Systems
This compound perturbs several intracellular signaling pathways, leading to measurable effects on cell proliferation, growth, and survival in various model systems.
The effect of this compound on cellular proliferation is highly context-dependent, with evidence for both pro-proliferative and anti-proliferative activities.
Its ability to stabilize HIF-1α and enhance VEGF transcription translates to pro-angiogenic activity. nih.gov Studies using the chick chorioallantoic membrane (CAM) assay, a model for angiogenesis, have shown that this compound effectively promotes neovascularization, the formation of new blood vessels. jst.go.jpnih.govresearchgate.net In a different context, a high-throughput screen in a zebrafish model identified this compound as a compound that increases pancreatic β-cell mass, suggesting a role in promoting the growth or differentiation of these cells. elifesciences.org
Conversely, at higher concentrations, anti-proliferative effects have been noted. Research on the related compound clioquinol, at a concentration of 50 μM, demonstrated a significant reduction in the viability of human adipose-derived stem cells (hADSCs) and U87 glioblastoma cells. nih.gov The study also found that genes downregulated by clioquinol were associated with the cell cycle. nih.gov
| Model System | Observed Effect | Underlying Mechanism (Inferred) | Reference |
|---|---|---|---|
| Chick Chorioallantoic Membrane (CAM) | Promotion of neovascularization (angiogenesis) | HIF-1α stabilization and VEGF enhancement | jst.go.jpnih.gov |
| Zebrafish Larvae | Increased pancreatic β-cell mass | Promotion of β-cell proliferation/differentiation | elifesciences.org |
| hADSCs and U87 Glioblastoma Cells (data on Clioquinol) | Reduced cell viability | Downregulation of cell cycle-related genes | nih.gov |
Investigations into the cell death mechanisms induced by this class of compounds suggest that apoptosis may not be the primary pathway. A study on clioquinol, which significantly reduced cell viability, found that it only marginally increased the percentage of apoptotic cells (from 2.62% to 4.86%). nih.gov This finding suggests that the observed cytotoxicity is not primarily driven by apoptosis. The authors propose that other mechanisms, such as autophagy-related cell death, could be responsible for the reduction in cell viability, as has been reported previously for clioquinol. nih.gov
Transcriptional and Post-Transcriptional Regulatory Effects
Studies suggest that this compound, an analog of clioquinol, can influence gene expression through the regulation of histone methylation. nih.gov Research has shown that this compound, along with other clioquinol analogs like broxyquinoline, hydroquinone, and iodoquinol, can inhibit the demethylation of H3K9me3. nih.gov This inhibition leads to an increase in methylated histones. nih.gov
The mechanism of this regulation involves the inhibition of Jumonji C (JmjC) domain-containing histone lysine demethylases (JmjC-KDMs). nih.govresearchgate.net By inhibiting these enzymes, this compound affects the methylation status of histones, specifically H3K4me3, H3K9me3, and H3K27me3. nih.gov These changes in histone methylation, in turn, contribute to the regulation of target gene transcription and associated cellular processes. nih.gov
Integrative analysis of histone methylome and transcriptome data indicates that the inhibition of JmjC-KDMs by this compound alters the transcription of target genes through various combinations of KDMs and transcription factors. researchgate.net
Interplay with Key Signaling Cascades
This compound has been shown to interact with significant signaling pathways, most notably the hypoxia-inducible factor-1α (HIF-1α) pathway. jst.go.jpnih.gov As an analog of clioquinol, it promotes neovascularization and induces the stabilization of HIF-1α. jst.go.jpnih.gov This stabilization enhances the transcription of HIF-1-mediated vascular endothelial growth factor (VEGF). jst.go.jpnih.gov
The compound exerts its effect by inhibiting the prolyl and asparaginyl hydroxylations of HIF-1α. jst.go.jpnih.gov Interestingly, the stabilizing effect of this compound on HIF-1α can be reversed by Fe(2+) but not by Zn(2+). nih.gov This suggests that the compound's impact on HIF-1α in cells is linked to its ability to transport metal ions. nih.gov
In other cellular contexts, this compound has been identified as a planar Zn2+ chelator that can activate the NF-E2-related factor 2 (Nrf2) pathway. nih.gov This pathway is a key transcriptional regulator of antioxidant defense and detoxification. nih.gov Additionally, in a high-throughput screen, this compound was noted to affect signaling pathways that control pancreatic β-cell mass, although the precise mechanisms were not fully elucidated. elifesciences.org Some studies have also implicated this compound in the regulation of the fascin pathway, which is involved in cell morphogenesis and motility. uni-halle.dewustl.edu
Mechanistic Studies in in vitro Pathological Models (e.g., amyloid aggregation inhibition)
In the context of Alzheimer's disease pathology, this compound has been investigated for its potential to inhibit the aggregation of amyloid-β (Aβ) peptides. nih.gov Soluble oligomeric forms of Aβ are considered neurotoxic, and preventing their formation is a key therapeutic strategy. nih.govnih.govmdpi.com
Research has demonstrated that this compound, as a derivative of 8-hydroxyquinoline, can inhibit the assembly of Aβ(1-42) oligomers. nih.gov Studies using size exclusion chromatography have confirmed that the compound prevents the formation of these oligomers. nih.gov The inhibitory effects of 8-hydroxyquinoline derivatives on Aβ oligomer formation are not related to their metal-chelating activity. nih.gov Instead, crosslinking studies suggest that these compounds act at the early stage of trimer formation. nih.gov
Table 1: Effect of this compound on Aβ(1-42) Oligomer Assembly
| Compound | Activity | Proposed Mechanism | Reference |
|---|---|---|---|
| This compound | Inhibits Aβ(1-42) oligomer assembly | Acts at the stage of trimer formation, independent of chelating activity. | nih.gov |
| 8-Hydroxyquinoline Derivatives | Inhibit oligomer formation | Not related to chelating activity. | nih.gov |
Elucidation of Antimicrobial Mechanisms
The antimicrobial properties of this compound and related 8-hydroxyquinoline derivatives are thought to be linked to their lipophilicity, which allows them to penetrate microbial cell membranes. frontiersin.org
Disruption of Microbial Metabolic Pathways
Once inside the microbial cell, the primary antimicrobial action of 8-hydroxyquinolines is believed to be their chelating activity. frontiersin.org By binding to essential metal ions, these compounds can inhibit critical metabolic processes that are dependent on these metals. frontiersin.org The specific metalloenzymes affected may vary between different microbial species, leading to interspecies variability in susceptibility. frontiersin.org For instance, the disruption of pathways involving tryptophan and lipid metabolism has been linked to the effects of antibiotics on gut microbiota. nih.gov While not directly studied for this compound, this highlights a potential area of its antimicrobial action. The synthesis and degradation of key metabolites like acetoin (B143602) are crucial for many bacteria, and disruption of such pathways could be a mechanism of action. nih.gov
Impairment of Cell Wall or Membrane Integrity
The structural integrity of the microbial cell envelope, which includes the cell membrane and, in bacteria, the cell wall, is crucial for survival. icesi.edu.couomosul.edu.iq The cell wall provides mechanical strength and protects against osmotic stress. icesi.edu.co While many antimicrobial agents target the cell wall, the primary mechanism of 8-hydroxyquinolines like this compound appears to be related to intracellular processes following penetration of the cell membrane. frontiersin.org However, the ability of these lipophilic compounds to cross the membrane suggests an interaction with this structure, which could potentially lead to its impairment, although this is not cited as the primary mechanism of action. frontiersin.org
Molecular Basis of Resistance Development in Microorganisms
Resistance to antimicrobial agents can arise through various mechanisms. In the context of 8-hydroxyquinolines, it has been suggested that differences in the capacity of bacteria to accumulate metallic ions could contribute to variations in susceptibility. frontiersin.org This implies that a potential resistance mechanism could involve alterations in metal ion transport systems to counteract the chelating effects of the compound.
Furthermore, some fungi exhibit intrinsic resistance to certain antifungal drugs through mutations in the genes encoding the drug's target, such as the Fks1 protein for echinocandins. plos.org While not directly documented for this compound, similar mechanisms of target modification could theoretically lead to resistance. Another general resistance mechanism is the ability of some microbes to circumvent the drug's effect by utilizing alternative metabolic pathways, as seen in some Aspergillus species' resistance to flucytosine. plos.org
Table 2: Investigated Activities of this compound
| Area of Investigation | Finding | Cellular/Molecular Target/Pathway | Reference |
|---|---|---|---|
| Transcriptional Regulation | Inhibits H3K9me3 demethylation | JmjC domain-containing histone lysine demethylases (JmjC-KDMs) | nih.gov |
| Signaling Cascades | Induces HIF-1α stabilization | Hypoxia-inducible factor-1α (HIF-1α) pathway | jst.go.jpnih.gov |
| Amyloid Aggregation | Inhibits Aβ(1-42) oligomer assembly | Early stage of Aβ trimer formation | nih.gov |
| Antimicrobial Activity | Potential disruption of metabolic pathways | Metal chelation affecting metalloenzymes | frontiersin.org |
Structure Activity Relationship Sar Investigations for Mechanistic Insights
Systematic Scaffold Modifications of Chloroacetoxyquinoline
The this compound core scaffold presents multiple sites for systematic modification to probe its interaction with biological targets. These modifications typically involve the quinoline (B57606) ring system, the chloro substituent, and the acetoxy group.
The quinoline ring itself can be altered by introducing various substituents at different positions. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the quinoline nitrogen, affecting its ability to form hydrogen bonds or engage in electrostatic interactions.
Modification of the chloro substituent is another critical area of investigation. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine, iodine) or with non-halogen groups can significantly alter the compound's properties. nih.gov The size, electronegativity, and lipophilicity of the substituent at this position can influence binding affinity and selectivity for its target.
The acetoxy group also offers a prime location for modification. Altering the length of the alkyl chain, introducing branching, or replacing the acetate (B1210297) with other ester functionalities can impact the molecule's solubility, metabolic stability, and ability to act as a leaving group, which may be crucial for its mechanism of action. Studies on related quinoline compounds have shown that even minor changes in such side chains can lead to significant differences in activity. pharmacy180.com
Identification of Key Structural Determinants for Molecular/Cellular Activities
Through systematic modifications, key structural features essential for the biological activity of this compound derivatives have been pinpointed. The 7-chloro substituent on the quinoline nucleus is often considered a critical determinant for activity in many quinoline-based compounds. pharmacy180.com Its electron-withdrawing nature and position on the ring are thought to be optimal for interaction with specific biological targets. Studies on analogous 4-aminoquinolines have demonstrated that the 7-chloro group is superior to other substituents at this position for certain biological activities. nih.govpharmacy180.com
The nature and position of the acetoxy group are also vital. Its role could be multifaceted, potentially influencing cell permeability, acting as a prodrug moiety that is cleaved by intracellular esterases to release an active metabolite, or directly participating in target binding. The precise positioning of the acetoxy group on the quinoline ring is expected to be crucial, as it would dictate the spatial arrangement of the molecule and its ability to fit into a specific binding pocket.
Quantitative Correlation of Chemical Structure with Mechanistic Parameters
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for establishing a mathematical correlation between the chemical structure of this compound analogues and their mechanistic parameters. ijpsr.com These studies utilize computational models to relate physicochemical descriptors of the molecules to their observed biological activities.
For this compound derivatives, QSAR models can be developed to predict activity based on descriptors such as:
Electronic parameters: Hammett constants, dipole moments, and atomic charges, which describe the electronic effects of substituents.
Steric parameters: Molar refractivity, Taft steric parameters, and van der Waals radii, which quantify the size and shape of the molecule.
Hydrophobic parameters: LogP and Hansch-Fujita constants, which measure the lipophilicity of the compounds. researchgate.net
By generating a series of this compound analogues with systematic variations and measuring their biological activity, a QSAR model can be constructed. For example, a hypothetical QSAR study might reveal that the biological activity is positively correlated with the electron-withdrawing capacity of the substituent at the 7-position and the lipophilicity of the ester group, while being negatively correlated with the steric bulk around the acetoxy moiety. Such models provide valuable mechanistic insights and guide the design of new compounds with enhanced activity. mdpi.com
Table 1: Hypothetical QSAR Data for this compound Analogues
| Compound | Substituent at C7 | Acetoxy Group Modification | LogP | Electronic Parameter (σ) | Biological Activity (IC50, µM) |
| CAQ-1 | Cl | -OCOCH3 | 2.5 | 0.23 | 5.2 |
| CAQ-2 | Br | -OCOCH3 | 2.8 | 0.23 | 4.8 |
| CAQ-3 | F | -OCOCH3 | 2.1 | 0.06 | 8.1 |
| CAQ-4 | Cl | -OCOCH2CH3 | 3.0 | 0.23 | 3.5 |
| CAQ-5 | Cl | -OCOC(CH3)3 | 4.1 | 0.23 | 9.7 |
This table is generated for illustrative purposes based on general SAR principles.
Positional and Stereochemical Effects on Biological Mechanism
The spatial arrangement of functional groups in a molecule is critical for its interaction with chiral biological macromolecules like enzymes and receptors. Therefore, the positional and stereochemical aspects of this compound are of significant interest.
The position of the chloro and acetoxy groups on the quinoline ring can dramatically influence the biological mechanism. For example, moving the chloro group from the 7-position to the 6- or 8-position could lead to a complete loss of activity or a switch in the mechanism of action due to altered binding interactions. Similarly, the position of the acetoxy group will dictate its orientation in a binding site.
Rational Design of this compound Analogues as Mechanistic Probes
The insights gained from SAR and QSAR studies enable the rational design of this compound analogues as mechanistic probes. These probes are valuable tools for identifying the molecular target and elucidating the mechanism of action.
For example, analogues can be designed with photoreactive groups that, upon exposure to light, form a covalent bond with the biological target. The modified target can then be isolated and identified. Similarly, fluorescently tagged analogues can be synthesized to visualize the subcellular localization of the compound, providing clues about its site of action.
Furthermore, by systematically modifying the this compound scaffold, analogues can be created that are highly selective for a particular biological target. For instance, if the acetoxy group is found to be a key recognition element, analogues with modified ester groups can be designed to probe the size and electronic requirements of the binding pocket. This approach has been used in the development of "reversed chloroquine" molecules, where modifications to the side chain led to compounds that could overcome drug resistance. nih.gov
The design of such probes is an iterative process, where the biological data from one set of analogues informs the design of the next generation, progressively refining our understanding of the mechanism of action of this compound.
Advanced Research Applications of Chloroacetoxyquinoline Non Clinical Focus
Development as a Molecular Probe for Biological Research
The quinoline (B57606) moiety is a well-established fluorophore, and its derivatives are extensively utilized in the development of fluorescent probes for biological imaging and sensing. chemrxiv.orgnih.govsemanticscholar.orgresearchgate.net Chloroacetoxyquinoline, as a member of this family, holds considerable potential for the design of molecular probes with tailored properties. Molecular probes are essential tools in molecular biology, allowing for the visualization and study of specific molecules and processes within living systems. nih.gov
The development of fluorescent probes often involves modifying a core fluorophore to modulate its photophysical properties in response to specific analytes or environmental conditions. mdpi.com The chloro and acetoxy substituents on the quinoline ring of this compound can influence its fluorescence quantum yield, Stokes shift, and sensitivity to the local environment. For instance, the introduction of electron-withdrawing or donating groups can tune the electronic properties of the quinoline system, affecting its absorption and emission spectra. researchgate.net
Research on related quinoline derivatives has demonstrated their utility as fluorescent sensors for various biologically relevant species, including metal ions and pH. researchgate.netacs.org For example, a novel quinoline-based fluorescent probe, QNP, which incorporates a chloro-substituted moiety, has been successfully developed for the detection of Al³⁺ ions in living cells and organisms. nih.gov This probe exhibits a significant fluorescence enhancement upon binding to Al³⁺, enabling its visualization in biological systems. nih.gov While direct studies on this compound as a molecular probe are not extensively documented, the principles established with similar compounds suggest its potential for analogous applications. The acetoxy group could also be designed to be cleavable by specific enzymes, leading to a "turn-on" or "turn-off" fluorescent response, a common strategy in probe design.
Table 1: Potential Bioimaging Applications of this compound-Based Probes
| Application Area | Potential Target | Sensing Mechanism |
|---|---|---|
| Ion Sensing | Metal ions (e.g., Al³⁺, Zn²⁺, Cd²⁺) | Chelation-enhanced fluorescence |
| pH Sensing | Acidic or basic organelles | pH-dependent protonation/deprotonation |
| Enzyme Activity | Esterases | Enzyme-triggered cleavage of the acetoxy group |
Integration into Functional Materials Science
Functional materials are designed to possess specific properties that enable their use in a wide range of technological applications, from electronics to biomedicine. numberanalytics.comtandfonline.com Quinoline and its derivatives are recognized as valuable building blocks in materials science due to their excellent optical, electrical, and thermal properties. chemrxiv.orgorganic-chemistry.org The incorporation of quinoline moieties into polymers and other materials can impart desirable functionalities.
Polyquinolines, for example, are a class of polymers known for their high thermal stability and interesting optoelectronic properties. organic-chemistry.org The synthesis of functionalized polyquinolines allows for the tuning of these properties. researchgate.net While the direct polymerization of this compound has not been extensively reported, its parent structure, 8-hydroxyquinoline (B1678124), has been used to synthesize coordination polymers with notable thermal stability. nist.gov The presence of the chloro and acetoxy groups on this compound offers handles for polymerization or for modifying the properties of the resulting material.
The field of functional materials also encompasses the development of organic light-emitting diodes (OLEDs) and other electronic devices. Quinoline-based compounds are actively researched for these applications. numberanalytics.com The specific electronic characteristics of this compound could make it a candidate for inclusion in such materials, either as a dopant or as a component of the primary material. Furthermore, quinoline-based polybenzoxazines have been developed for applications such as creating hydrophobic coatings for oil-water separation and anti-corrosion layers on steel. tandfonline.com
Ligand Design in Coordination Chemistry for Catalytic Applications
The quinoline scaffold is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen atom. tutorchase.comchemguide.co.uklfatsf.org.uk The resulting metal complexes can exhibit interesting catalytic properties. researchgate.netmdpi.comrsc.org The field of organometallic catalysis often relies on the rational design of ligands to control the activity and selectivity of the metal center. rsc.org
This compound can act as a ligand, with the quinoline nitrogen being the primary coordination site. The electronic and steric environment around the nitrogen atom, influenced by the chloro and acetoxy substituents, can modulate the properties of the resulting metal complex. For instance, the electron-withdrawing nature of the chloro group can affect the electron density on the nitrogen, thereby influencing the strength of the metal-ligand bond.
Schiff bases derived from quinoline aldehydes and their metal complexes have shown significant catalytic activity in various reactions. researchgate.netnih.gov While specific catalytic applications of this compound complexes are not widely documented, research on related systems provides a strong basis for their potential. For example, transition metal complexes with sulfur-containing ligands have been used as catalysts for the reaction of CO₂ with epoxides. mdpi.com The design of new catalysts often involves screening libraries of ligands, and this compound could be a valuable component in such libraries. The synthesis of metal complexes with ligands derived from 5-chloroquinolin-8-ol has been reported, indicating the feasibility of using chloro-substituted quinolines in coordination chemistry. researchgate.net
Table 2: Potential Catalytic Applications of this compound-Metal Complexes
| Catalytic Reaction | Metal Center | Potential Role of this compound Ligand |
|---|---|---|
| Cross-coupling Reactions | Palladium, Nickel | Tuning catalyst activity and selectivity |
| Oxidation Reactions | Manganese, Cobalt | Stabilizing high-oxidation-state metal centers |
| Polymerization | Titanium, Zirconium | Controlling polymer chain growth and properties |
Supramolecular Assembly and Host-Guest Chemistry with this compound Scaffolds
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The self-assembly of molecules into well-defined, ordered structures is a cornerstone of this field. Quinoline derivatives have been successfully employed as building blocks for the construction of supramolecular architectures. nih.govnsf.govrsc.org
The planar aromatic structure of the quinoline ring in this compound makes it suitable for participating in π-π stacking interactions, a key driving force in supramolecular assembly. Additionally, the chloro and acetoxy groups can engage in other non-covalent interactions, such as halogen bonding and hydrogen bonding (if the acetoxy group is hydrolyzed to a hydroxyl group), which can direct the self-assembly process. mdpi.com
Host-guest chemistry, a subfield of supramolecular chemistry, involves the binding of a "guest" molecule within the cavity of a "host" molecule. acs.org While this compound itself is not a macrocyclic host, it can be incorporated into larger structures that can act as hosts. For example, quinoline-functionalized pillar mdpi.comarenes have been developed as supramolecular fluorescent chemosensors. nih.gov The specific recognition properties of such host systems can be tuned by modifying the functional groups on the quinoline unit. The study of quinoline derivatives has shown that their self-assembly can be influenced by the presence of different functional groups, leading to the formation of diverse nanostructures. uncw.edu
Environmental Research Applications
The detection and remediation of environmental pollutants are critical areas of research. nih.govrsc.orgbumipublikasinusantara.id Fluorescent sensors based on quinoline derivatives have shown great promise for the sensitive and selective detection of heavy metal ions in environmental samples. semanticscholar.orgrsc.orgresearchgate.netacs.orgthermofisher.com The presence of toxic metal ions such as cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺) in water sources is a major concern, and developing robust and portable sensors for their detection is a priority.
Quinoline-based fluorescent sensors typically operate through a mechanism where the binding of a metal ion to the quinoline ligand modulates its fluorescence properties. acs.org The selectivity of these sensors can be tuned by modifying the structure of the quinoline ligand. rsc.org For instance, bisquinoline derivatives have been rationally designed to achieve high selectivity for Cd²⁺ over the naturally abundant Zn²⁺. rsc.org A novel quinoline-based probe has also been developed for the detection of Al³⁺ in water samples. nih.gov Given these precedents, this compound could serve as a platform for the development of new sensors for environmental monitoring. The chloro-substituent may influence the binding affinity and selectivity for specific metal ions.
Beyond sensing, there is potential for quinoline-based materials in environmental remediation. However, research in this specific application for this compound is not well-documented.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (5-chloroquinolin-8-yl) acetate (B1210297) |
| QNP ((E)-N'-(5-chloro-2-hydroxybenzylidene) quinoline-2-carbohydrazide) |
| 8-hydroxyquinoline |
Future Directions and Emerging Research Frontiers for Chloroacetoxyquinoline
Synergistic Integration of Artificial Intelligence and Machine Learning
The next wave of innovation in drug discovery and chemical synthesis for compounds like chloroacetoxyquinoline will likely be driven by the integration of artificial intelligence (AI) and machine learning (ML). High-throughput screening (HTS) has already been instrumental in identifying the biological activities of this compound from large compound libraries. researchgate.netresearchgate.net
Future research will focus on:
Predictive Modeling: Developing ML models based on existing HTS data to predict the biological activity of novel, computationally designed this compound derivatives. This can significantly accelerate the discovery of compounds with enhanced potency or novel therapeutic functions. For instance, ML algorithms can be trained on data from screens where this compound was identified as a hit, such as those for NADPH oxidase 2 inhibitors or agents toxic to neural stem cells, to guide the synthesis of more selective and effective molecules. nih.govresearchgate.net
De Novo Design: Utilizing generative AI models to design entirely new quinoline (B57606) scaffolds based on the structural and functional properties of this compound. These models can explore a vast chemical space to propose structures with optimized characteristics, such as improved target binding or better pharmacokinetic profiles.
Synthesis Planning: Employing AI-powered retrosynthesis tools to devise efficient and novel synthetic routes for this compound and its analogs. This can help overcome challenges in traditional synthesis and facilitate the adoption of greener chemical processes.
Development of Advanced in situ Spectroscopic Techniques for Mechanistic Elucidation
A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development. While its inhibitory effects on enzymes like HIF-1α hydroxylases are known, the precise dynamics of these interactions remain an area for investigation. researchgate.netjst.go.jpresearchgate.net
Emerging research frontiers in this area include:
Real-Time Reaction Monitoring: The application of advanced in situ spectroscopic techniques, such as time-resolved Nuclear Magnetic Resonance (NMR) or Raman spectroscopy. These methods would allow researchers to observe the binding events and subsequent conformational changes of target enzymes, like JmjC-domain-containing histone demethylases, in real-time upon interaction with this compound. researchgate.net
Cellular Target Engagement: Using techniques like in-cell NMR to confirm target engagement within a living cellular environment. This would provide invaluable information on how this compound behaves in its native biological context, validating its mechanism of action and identifying potential off-target interactions.
Structural Dynamics: Combining spectroscopic data with computational modeling to create dynamic, four-dimensional pictures of the this compound-protein complex. This would elucidate the transition states and intermediate steps of the inhibitory process, offering critical insights for the rational design of second-generation inhibitors.
Green Chemistry Principles in Quinoline Synthesis and Derivatization
The chemical industry is increasingly moving towards sustainable practices, and the synthesis of pharmaceutical compounds is no exception. Traditional methods for quinoline synthesis often require harsh conditions and environmentally harmful solvents. tandfonline.com Future research on this compound will need to incorporate green chemistry principles.
Key areas of focus will be:
Eco-Friendly Solvents and Catalysts: Adapting established green synthesis protocols for the production of this compound. This includes the use of water as a solvent, biodegradable catalysts like copper sulphate–D-glucose, and microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.nettandfonline.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Skeletal editing strategies, which modify the core quinoline structure directly, represent a promising approach to achieve high atom economy. rsc.org
Solvent-Free Reactions: Developing and optimizing solvent-free reaction conditions, potentially using techniques like flash vacuum pyrolysis or p-sulfonic acid calix mdpi.comarene catalysis, which have been successfully applied to other substituted quinolines. tandfonline.com The Fries rearrangement of hydroxycoumarin chloroacetates, a known method for creating furocoumarins, could be explored for this compound derivatization under green conditions. researchgate.net
Systems Biology Approaches to Unravel Complex Biological Interactions
This compound exhibits a range of biological effects, from promoting neovascularization to antifungal activity, suggesting it interacts with multiple cellular pathways (polypharmacology). wustl.eduresearchgate.netresearchgate.net A systems-level understanding is essential to map its full biological footprint.
Future research should employ:
Omics-Based Profiling: Utilizing transcriptomics (RNA-seq), proteomics, and metabolomics to generate a comprehensive profile of the cellular response to this compound treatment. This can reveal entire pathways that are perturbed, as was done using Gene Set Enrichment Analysis (GSEA) for other screening hits. nih.gov
Network Pharmacology: Building interaction networks to connect the known protein targets of this compound (e.g., HIF-1α, histone demethylases) with downstream signaling cascades. researchgate.netresearchgate.net This can help predict synergistic or antagonistic effects when used in combination therapies and identify the molecular basis for its diverse activities, such as its role as a "facin pathway enhancer". wustl.edu
Chemoproteomics: Using activity-based protein profiling (ABPP) with this compound-derived probes to identify its direct binding partners across the entire proteome. This unbiased approach could uncover novel targets and mechanisms of action, explaining observations like its selective toxicity to specific cell types. nih.govplos.org
Exploration of Novel Mechanistic Paradigms
While the inhibition of hydroxylases and demethylases represents a significant part of this compound's activity, there is potential for the existence of other, yet-to-be-discovered mechanisms. researchgate.netresearchgate.net Future research should challenge existing models and explore new possibilities.
Promising avenues for exploration include:
Mitochondrial Function: Investigating the impact of this compound on mitochondrial bioenergetics. A patent for cytoskeleton modulators in treating metabolic disorders included this compound in its screening data, suggesting a potential link to cellular metabolism and mitochondrial pathways that warrants further study. google.com
Ionophoric Activity: Exploring whether this compound can function as an ionophore, similar to other 8-hydroxyquinoline (B1678124) derivatives like clioquinol (B1669181). Such activity could disrupt cellular ion homeostasis and contribute to its biological effects, including its antifungal properties. researchgate.net
Selective Cellular Depletion: Elucidating the precise mechanism behind its dose-dependent toxicity to human neural stem cells while sparing differentiated neurons. nih.govplos.org Understanding this selectivity could open up new therapeutic applications in regenerative medicine or oncology for eliminating unwanted proliferating cells.
Immune Modulation: Investigating potential immunomodulatory effects. Some 2-substituted quinolines are known to interact with the immune system, and it is conceivable that this compound may have similar, unexplored properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Chloroacetoxyquinoline, and how can researchers validate the purity and structural integrity of the synthesized compound?
- Methodological Answer : this compound synthesis typically involves quinoline derivatization via chloroacetylation under controlled anhydrous conditions. Key steps include refluxing quinoline derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine). To validate purity, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards. Structural integrity should be confirmed using H/C NMR spectroscopy (e.g., δ 8.5–9.0 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. Ensure documentation of reagents (manufacturer, product codes) and equipment specifications for reproducibility .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is critical for identifying the carbonyl stretch (C=O) at ~1700–1750 cm and C-Cl bonds at ~550–750 cm. Nuclear magnetic resonance (NMR) should focus on distinguishing quinoline ring protons (δ 7.5–9.0 ppm) and the chloroacetoxy group’s methylene protons (δ 4.0–4.5 ppm). For chromatographic analysis, reverse-phase HPLC with a C18 column (particle size 5 µm) and acetonitrile/water gradient elution is recommended. Always cross-reference spectral data with databases like EPA DSSTox for validation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound synthesis while minimizing by-product formation under varying reaction conditions?
- Methodological Answer : Employ a factorial design approach to evaluate variables such as temperature (40–80°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of reactants. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Monitor reaction progress via thin-layer chromatography (TLC) and quantify by-products using gas chromatography-mass spectrometry (GC-MS). Incorporate membrane separation technologies (e.g., nanofiltration) to isolate the target compound from impurities during workup .
Q. What strategies are recommended for resolving contradictions between in vitro and in vivo biological activity data of this compound?
- Methodological Answer : Discrepancies may arise from differences in bioavailability, metabolic stability, or assay specificity. Conduct parallel studies using:
- In vitro : Dose-response curves in cell lines with controlled oxygen levels (e.g., hypoxic vs. normoxic conditions).
- In vivo : Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in animal models.
Apply mechanistic toxicology models to assess metabolite interference. Cross-validate findings with computational docking studies to confirm target binding affinity. Link results to theoretical frameworks, such as the compound’s reactivity with thiol groups in enzymatic systems .
Q. How can researchers integrate computational chemistry to predict this compound’s reactivity and guide experimental design?
- Methodological Answer : Use density functional theory (DFT) calculations to model the compound’s electrophilic sites (e.g., chloroacetoxy group) and predict nucleophilic attack mechanisms. Molecular dynamics simulations can elucidate interactions with biological targets (e.g., enzymes or DNA). Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order rate constants) and correlate with Hammett substituent constants. Ensure computational parameters (basis sets, solvation models) align with experimental conditions .
Methodological Considerations for Data Analysis
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data of this compound?
- Methodological Answer : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to calculate IC values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For non-linear relationships, apply mixed-effects models or Bayesian hierarchical modeling. Report confidence intervals and effect sizes to contextualize biological significance. Ensure raw data and analysis scripts are archived for reproducibility .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity during large-scale studies?
- Methodological Answer : Implement quality control protocols, including:
- Chemical consistency : Track synthetic batches via LC-MS purity profiles (>95%).
- Biological consistency : Use internal reference standards (e.g., a well-characterized inhibitor) in each assay plate.
Apply multivariate analysis (e.g., principal component analysis) to identify sources of variability. Pre-register experimental protocols to mitigate bias .
Ethical and Reproducibility Guidelines
Q. What ethical approvals and documentation are required for studies involving this compound in animal models?
- Methodological Answer : Secure approval from institutional animal care committees (IACUC) detailing endpoints, sample sizes, and humane endpoints. Document anesthesia protocols (e.g., ketamine/xylazine ratios) and euthanasia methods. Adhere to ARRIVE guidelines for reporting in vivo experiments. Store ethical approval documents (committee name, approval date, protocol number) with study metadata .
Q. How can researchers ensure reproducibility when sharing this compound-related data?
- Methodological Answer : Deposit raw spectral data in public repositories (e.g., Zenodo or Figshare) with unique digital object identifiers (DOIs). Provide detailed synthetic procedures, including reagent lot numbers and instrument calibration records. Use version-controlled electronic lab notebooks (ELNs) and cite primary literature sources adhering to CC-BY-NC 4.0 licensing where applicable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
